molecular formula C10H11NO3 B13935254 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone CAS No. 54903-18-3

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone

Cat. No.: B13935254
CAS No.: 54903-18-3
M. Wt: 193.20 g/mol
InChI Key: PBCZFSGREIJADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a derivative of 2(3H)-benzoxazolone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoxazolone core modified at the 6th position with a hydroxypropyl group. This modification is significant for enhancing its pharmacological properties. The compound's hydrophilic and lipophilic characteristics contribute to its absorption, distribution, metabolism, and excretion (ADME) profiles.

Analgesic and Anti-inflammatory Activity

Research indicates that derivatives of 2(3H)-benzoxazolone exhibit notable analgesic and anti-inflammatory effects. For instance, compounds synthesized from this scaffold have been tested using the carrageenan-induced paw edema model and hot plate tests in rodents. These studies demonstrate that modifications at specific positions can enhance these activities significantly.

  • Case Study : A study synthesized several benzoxazolone derivatives, including this compound. The analgesic activity was evaluated through the acetic acid writhing test and hot plate test, showing promising results compared to standard analgesics .

Antimicrobial Activity

Benzoxazolone derivatives have also shown antimicrobial properties against various pathogens. The structural features of these compounds contribute to their ability to inhibit bacterial growth.

  • Research Findings : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of metabolic pathways .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. The compound's ability to scavenge free radicals plays a vital role in its therapeutic potential.

  • Experimental Results : In vitro assays revealed that this compound exhibits stronger antioxidant activity than ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for various benzoxazolone derivatives:

Compound NameAnalgesic ActivityAnti-inflammatory ActivityAntimicrobial ActivityAntioxidant Activity
This compoundModerateHighModerateHigh
6-(2,5-Difluorobenzoyl)-2(3H)-benzoxazoloneHighModerateHighModerate
5-Methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazoloneLowHighLowHigh

The biological activities of this compound can be attributed to its interaction with various biological targets. For example:

  • Analgesic Mechanism : It may act by modulating pain pathways via cyclooxygenase (COX) inhibition.
  • Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce edema formation.
  • Antimicrobial Mechanism : Its ability to disrupt bacterial cell walls contributes to its antimicrobial efficacy.

Properties

CAS No.

54903-18-3

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

6-(1-hydroxypropyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H11NO3/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5,8,12H,2H2,1H3,(H,11,13)

InChI Key

PBCZFSGREIJADI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)NC(=O)O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.